molecular formula C10H12N2O B13731814 5-Phenyltetrahydropyrimidin-2(1H)-one CAS No. 343332-27-4

5-Phenyltetrahydropyrimidin-2(1H)-one

Cat. No.: B13731814
CAS No.: 343332-27-4
M. Wt: 176.21 g/mol
InChI Key: BWENXQFVCQHWHP-UHFFFAOYSA-N
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Description

5-Phenyltetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidine (THPM) derivative that serves as a versatile scaffold in medicinal chemistry and pharmacological research. This compound is of significant interest due to the broad spectrum of biological activities associated with the tetrahydropyrimidine core, which includes documented antimicrobial , anticancer , and α-glucosidase inhibitory properties . The phenyl substitution at the 5-position is a key structural feature that influences its biological profile and reactivity. Tetrahydropyrimidines are recognized as important precursors for the synthesis of functionalized β²-amino acids, which are valuable building blocks for peptidomimetics and other bioactive molecules . In research applications, this compound and its analogs are frequently investigated for their potential as antibacterial and antifungal agents, with activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, its structural framework is explored in anticancer research, where related tetrahydropyrimidine derivatives have demonstrated cytotoxic activity against human tumor cell lines, such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia), and can induce apoptosis . The mechanism of action for tetrahydropyrimidine derivatives can vary based on specific substitutions, but often involves modulation of cellular enzymatic activity or interaction with key biological targets; some analogs have been identified as kinesin inhibitors, affecting cell cycle progression . The synthesis of this compound can be achieved through methods such as the Biginelli reaction or its modifications, which involve a one-pot multi-component condensation, often catalyzed by acids or Lewis acids . This product is intended for research purposes as a chemical intermediate or a biological active agent in assay development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343332-27-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenyl-1,3-diazinan-2-one

InChI

InChI=1S/C10H12N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13)

InChI Key

BWENXQFVCQHWHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Phenyltetrahydropyrimidin 2 1h One and Its Diversified Derivatives

Established and Novel Approaches to the 5-Phenyltetrahydropyrimidin-2(1H)-one Core

The construction of the tetrahydropyrimidinone scaffold is pivotal for accessing a wide array of biologically active molecules. Over the years, chemists have developed several robust strategies, ranging from classical multicomponent reactions to intricate cyclization methods.

Multicomponent Condensation Reactions (e.g., Biginelli Reaction Variants)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), stands as the most prominent multicomponent reaction for the synthesis of dihydropyrimidinones. taylorandfrancis.comwikipedia.orgamazonaws.com This acid-catalyzed reaction, first reported by Pietro Biginelli in 1891, provides a straightforward and atom-economical route to highly functionalized dihydropyrimidinones, including the this compound core. wikipedia.orgamazonaws.com

The classical Biginelli reaction involves the condensation of benzaldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea under acidic conditions. taylorandfrancis.comwikipedia.org The reaction mechanism is believed to proceed through a series of bimolecular reactions, with the initial and rate-limiting step being the acid-catalyzed aldol (B89426) condensation of the aldehyde and the β-ketoester. wikipedia.org This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to afford the final dihydropyrimidinone product. wikipedia.org

Numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope. These variants often employ different catalysts, including Lewis acids like copper(II) trifluoroacetate (B77799) hydrate (B1144303) and boron trifluoride, as well as Brønsted acids. wikipedia.orgnih.gov Solvent-free conditions and the use of microwave irradiation have also been explored to promote greener and more efficient syntheses. rsc.org

Reactant 1Reactant 2Reactant 3CatalystProductRef
BenzaldehydeEthyl acetoacetateUreaHCl5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Substituted BenzaldehydesEthyl benzoylacetateThioureaDABCOSubstituted tetrahydropyrimidine (B8763341) derivatives nih.gov
BenzaldehydeEthyl acetoacetateUreaCuCl₂·2H₂OEthyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com

Cyclization Strategies for Tetrahydropyrimidinone Ring Formation

Beyond multicomponent reactions, various cyclization strategies have been employed for the construction of the tetrahydropyrimidinone ring. These methods often involve the intramolecular cyclization of pre-functionalized linear precursors. While not as atom-economical as the Biginelli reaction, these approaches can offer greater control over the substitution pattern and stereochemistry of the final product.

One common strategy involves the cyclization of β-ureido-α,β-unsaturated esters or ketones. These precursors can be synthesized through a variety of methods and subsequently cyclized under acidic or basic conditions to yield the desired tetrahydropyrimidinone ring. Another approach utilizes the intramolecular Michael addition of a urea or thiourea moiety onto an α,β-unsaturated carbonyl compound, followed by cyclization.

Furthermore, reductive cyclization methods have been developed. For instance, the reduction of a pyrimidine (B1678525) ring can lead to the formation of a tetrahydropyrimidinone. These strategies are particularly useful for accessing specific stereoisomers of the tetrahydropyrimidinone core. beilstein-journals.org

Post-Cyclization Functionalization and Modification of the Scaffold

The functionalization of the pre-formed this compound scaffold provides a powerful tool for the diversification of this important heterocyclic system. The inherent reactivity of the dihydropyrimidinone core allows for a range of chemical transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The N1 and N3 positions of the urea moiety can be readily alkylated or acylated to introduce a variety of functional groups. The C5 ester group is a versatile handle for further modifications, including hydrolysis, amidation, and reduction. The C6 methyl group can also be functionalized through various reactions, such as oxidation or halogenation, to provide access to a wider range of derivatives.

Moreover, the aromatic phenyl ring at the C4 position offers a platform for various electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the biological activity of the molecule. researchgate.net These post-cyclization modifications are crucial for the development of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems has revolutionized the synthesis of this compound and its derivatives. Both organocatalysis and transition metal catalysis have emerged as powerful tools for promoting these transformations with high efficiency, selectivity, and under mild reaction conditions.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in the synthesis of heterocyclic compounds, including tetrahydropyrimidinones. researchgate.net Chiral organocatalysts, such as phosphoric acids, have been successfully employed in the enantioselective synthesis of dihydropyrimidinones. researchgate.net

For instance, chiral phosphoric acid-catalyzed transfer hydrogenation of 2-hydroxypyrimidines using a Hantzsch ester as the hydrogen source has been shown to produce chiral 3,4-dihydropyrimidin-2(1H)-ones with excellent yields and high enantioselectivities. researchgate.net This approach provides a valuable route to optically pure dihydropyrimidinones, which is of great importance as different enantiomers often exhibit distinct biological activities. researchgate.net Organocatalysts can also be utilized in multicomponent reactions, such as the Biginelli reaction, to promote the formation of the tetrahydropyrimidinone core under mild and environmentally friendly conditions. researchgate.net

Catalyst TypeReactionKey FeaturesRef
Chiral Phosphoric AcidAsymmetric Transfer HydrogenationHigh enantioselectivity researchgate.net
N-heterocyclic carbene (NHC)Ring-Opening PolymerizationGreen solvent, high yield rsc.org

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the this compound scaffold has greatly benefited from these methodologies. nih.gov Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze key bond-forming reactions in the synthesis of these heterocycles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been utilized to introduce the phenyl group at the C5 position of the tetrahydropyrimidinone ring. nih.gov These reactions offer a versatile and efficient means of creating carbon-carbon bonds. Copper catalysts have been widely used in the Biginelli reaction and its variants, often as Lewis acids to activate the reactants and promote cyclization. mdpi.com For example, CuCl₂·2H₂O has been shown to be an effective catalyst for the one-pot, multicomponent synthesis of tetrahydropyrimidine derivatives. mdpi.com

Furthermore, transition metal catalysts can be employed in cyclization reactions, C-H activation, and other transformations to construct and functionalize the tetrahydropyrimidinone core. nih.govnih.gov The ability to fine-tune the reactivity and selectivity of these catalysts by modifying the ligands provides a powerful platform for the development of novel and efficient synthetic routes to this compound and its derivatives.

Application of Heterogeneous Catalysts (e.g., Phosphate (B84403) Fertilizers, Zeolite-Nano Au)

The use of heterogeneous catalysts in the Biginelli reaction, a cornerstone for the synthesis of tetrahydropyrimidinones, offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Recent advancements have explored the use of readily available and environmentally benign materials as effective catalysts.

Phosphate fertilizers, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple super phosphate (TSP), have been successfully employed as efficient heterogeneous catalysts for the synthesis of dihydropyrimidin-2(1H)-one derivatives. These fertilizers act as solid acid catalysts, promoting the key steps of the Biginelli condensation. The reactions are typically carried out under mild conditions and afford excellent product yields in remarkably short reaction times. For the synthesis of this compound, a mixture of benzaldehyde, a suitable β-ketoester, and urea would be condensed in the presence of a catalytic amount of a phosphate fertilizer.

CatalystReaction TimeYield (%)
MAP2-10 min90-98
DAP2-10 min92-98
TSP2-10 min91-97
This table presents hypothetical data for the synthesis of this compound based on reported results for similar derivatives.

Zeolite-supported gold nanoparticles (Zeolite-Nano Au) represent another promising class of heterogeneous catalysts. Zeolites, with their well-defined porous structures, provide an excellent support matrix for stabilizing and dispersing gold nanoparticles, preventing their agglomeration and enhancing their catalytic activity. nih.goveurekaselect.comresearchgate.netnih.gov In the context of the Biginelli reaction, the acidic sites on the zeolite support can catalyze the initial condensation steps, while the gold nanoparticles can facilitate subsequent reaction pathways, potentially leading to enhanced reaction rates and selectivity. The synthesis of a Zeolite-Nano Au catalyst typically involves the impregnation of a zeolite support with a gold precursor, followed by a reduction step to form the gold nanoparticles within the zeolite framework. nih.gov

Stereoselective Synthesis and Asymmetric Derivatization of this compound Analogs

The development of stereoselective methods for the synthesis of this compound analogs is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govsennosbiotech.comnih.gov In the context of the Biginelli reaction, a chiral auxiliary can be attached to one of the reactants, typically the urea or the β-ketoester component, to induce facial selectivity in the cycloaddition step. For instance, a chiral amine, such as a derivative of an amino acid or a cinchona alkaloid, can be used to form a chiral urea derivative. This chiral urea then participates in the Biginelli reaction, leading to the formation of an enantiomerically enriched tetrahydropyrimidinone product. After the reaction, the chiral auxiliary can be cleaved and recovered. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. nih.gov

Diastereoselective alkylation of a pre-existing chiral center in a this compound analog offers a powerful strategy for the synthesis of complex, stereochemically defined molecules. This approach involves the generation of an enolate from a chiral tetrahydropyrimidinone derivative, followed by its reaction with an electrophile. The stereochemical outcome of the alkylation is controlled by the steric and electronic properties of the chiral center, which directs the approach of the electrophile to one face of the enolate. nih.gov For example, a chiral substituent at the N-1 or C-6 position of the tetrahydropyrimidinone ring can effectively control the stereochemistry of alkylation at the C-5 position. The choice of base, solvent, and reaction temperature are critical parameters for maximizing the diastereoselectivity of the alkylation reaction.

Design and Synthesis of Functionally Enhanced this compound Derivatives

The functionalization of the this compound scaffold with specific moieties can lead to derivatives with enhanced or novel properties.

The incorporation of organometallic fragments, such as ferrocene, into the this compound structure can impart unique electrochemical and biological properties. Ferrocene-containing tetrahydropyrimidin-2(1H)-ones have been synthesized through a modified Biginelli reaction or by post-synthetic modification. nih.gov One synthetic approach involves the condensation of a ferrocene-containing aldehyde, a β-ketoester, and urea. Alternatively, a pre-formed tetrahydropyrimidinone can be functionalized with a ferrocenyl group through various coupling reactions. These organometallic conjugates are of interest for their potential applications in areas such as redox sensing and medicinal chemistry.

The tetrahydropyrimidinone ring possesses two nitrogen atoms (N-1 and N-3) that can be functionalized. Regioselective N-substitution is crucial for systematically exploring the structure-activity relationships of these compounds. The selective alkylation of either the N-1 or N-3 position can be challenging due to the similar reactivity of the two nitrogen atoms. However, regiocontrol can often be achieved by carefully selecting the reaction conditions, such as the base, solvent, and the nature of the alkylating agent. nih.gov For instance, the use of a bulky base may favor alkylation at the less sterically hindered N-1 position. Conversely, specific reaction conditions or the use of protecting groups can direct the substitution to the N-3 position. Mitsunobu-type conditions have also been reported for the regioselective N1-alkylation of dihydropyrimidin-2(1H)-ones.

Development of Water-Soluble this compound Derivatives

The therapeutic potential of tetrahydropyrimidin-2(1H)-one derivatives is often hampered by their low solubility in aqueous media. To address this limitation, research has focused on developing synthetic methods to introduce water-solubilizing moieties onto the core structure. A significant advancement in this area is a regioselective method for synthesizing 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives that incorporate a sodium methanesulfonate (B1217627) fragment, which dramatically enhances water solubility. beilstein-archives.org

This synthetic strategy is based on a Mannich-type reaction. The key starting material is sodium (1-(3,3-diethoxypropyl)ureido)methanesulfonate. This compound reacts with a variety of aromatic and heterocyclic C-nucleophiles in the presence of trifluoroacetic acid to yield a diverse range of water-soluble 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-ones. beilstein-archives.org The reaction proceeds by adding the nucleophile and trifluoroacetic acid to a solution of the acetal (B89532) precursor in chloroform, followed by stirring at room temperature. beilstein-archives.org This method is notable for its high regioselectivity and its applicability to a wide array of nucleophiles, enabling the creation of a library of water-soluble derivatives. beilstein-archives.org

The introduction of the sodium methanesulfonate group at the first position of the heterocycle is a key feature of this methodology, providing a reliable way to improve the pharmacokinetic profile of these compounds without compromising their core pharmacophore. beilstein-archives.org The ability to use various aromatic and heterocyclic compounds as nucleophiles allows for the synthesis of a broad spectrum of derivatives. beilstein-archives.org

Below is a table summarizing examples of the synthesized water-soluble derivatives using this method.

EntryNucleophileResulting Derivative (General Structure)
1Indole1-((Sodium sulfonato)methyl)-4-(1H-indol-3-yl)tetrahydropyrimidin-2(1H)-one
22-Methylindole1-((Sodium sulfonato)methyl)-4-(2-methyl-1H-indol-3-yl)tetrahydropyrimidin-2(1H)-one
3Pyrrole (B145914)1-((Sodium sulfonato)methyl)-4-(1H-pyrrol-2-yl)tetrahydropyrimidin-2(1H)-one
4Phenol1-((Sodium sulfonato)methyl)-4-(4-hydroxyphenyl)tetrahydropyrimidin-2(1H)-one
5Anisole1-((Sodium sulfonato)methyl)-4-(4-methoxyphenyl)tetrahydropyrimidin-2(1H)-one

This table is generated based on the described synthetic methodology for creating water-soluble derivatives. beilstein-archives.org

Late-Stage Diversification Protocols for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as this compound, at a late point in their synthesis. This approach enables the rapid generation of a diverse library of analogues from a common advanced intermediate, which is crucial for exploring structure-activity relationships (SAR). nih.gov Instead of building each new derivative from scratch, LSF protocols introduce chemical diversity in the final steps, making the process more efficient. nih.gov

For a scaffold like this compound, several modern synthetic protocols could be envisioned for late-stage diversification. These methods often target the activation of typically inert C-H bonds, allowing for the introduction of new functional groups at various positions on the molecule's aromatic or heterocyclic rings.

Key Late-Stage Diversification Strategies:

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For the phenyl group of this compound, regioselective C-H activation could install a variety of substituents (e.g., halogens, alkyl, or aryl groups). This provides a powerful tool for systematically probing the effects of substitution patterns on biological activity. A developed strategy for other heterocyclic systems, such as indazoles, involves a regioselective C-H functionalization followed by nucleophilic aromatic substitution, providing two sequential points for introducing diversity. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for LSF. If a halogen atom is present on the phenyl ring or the pyrimidinone core, Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be employed to introduce new aryl, alkynyl, or amino groups, respectively. A recent development in this area is the late-stage hydrazination of complex pharmaceuticals via palladium cross-coupling, which utilizes specialized N-heterocyclic carbene ligands to enable the reaction between aryl halides and hydrazine (B178648) under mild conditions. nih.gov This allows for the introduction of a hydrazine moiety, a valuable functional group for further derivatization. nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 5 Phenyltetrahydropyrimidin 2 1h One

General Reactivity Patterns of the 5-Phenyltetrahydropyrimidin-2(1H)-one Core

The tetrahydropyrimidin-2(1H)-one ring is a six-membered cyclic urea (B33335). This structure is generally stable, with the urea carbonyl group being less reactive than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pairs into the carbonyl group. The primary sites of reactivity on the core itself are the nitrogen and oxygen atoms, and the carbonyl carbon.

The this compound core is relatively resistant to mild chemical oxidation. The urea functional group does not typically react with common oxidizing agents under standard laboratory conditions. However, related sulfur-containing analogues, such as tetrahydropyrimidine-2(1H)-thiones, can be oxidized to the corresponding tetrahydropyrimidin-2(1H)-ones. For instance, the conversion of tetrahydro-2(lH)-pyrimidinethione to its oxygen analogue can be achieved using hydrogen peroxide. acs.org

While controlled synthetic oxidation to form specific derivatives is not common, complete oxidation of the urea moiety can occur under harsh electrochemical conditions. The urea electrooxidation reaction (UOR), often studied on nickel-based electrodes in alkaline solutions, breaks down the molecule into nitrogen gas, carbon dioxide, and water. uw.edu Certain oxidizing agents like permanganate (B83412) and methylene (B1212753) blue have been shown to interact with cyclic ureas, though this has been primarily studied in the context of inhibiting biological transport pathways rather than for synthetic derivative formation. nih.gov

The carbonyl group of the tetrahydropyrimidinone ring is the primary site for reductive modifications. While the urea carbonyl is less readily reduced than other carbonyl compounds like esters, it can be transformed using powerful reducing agents. acs.org A systematic study of cyclic ureas, including tetrahydropyrimidinone derivatives, demonstrated their reduction to the corresponding aminals when treated with an excess of lithium aluminum hydride (LiAlH4) in an ether solvent. acs.orgacs.org In this transformation, the C=O group is fully reduced to a CH2 group, yielding a 5-phenyl-hexahydropyrimidine.

The facility of this reduction is influenced by the substituents on the nitrogen atoms, with different alkyl or aryl groups affecting the reaction rate. acs.org This reaction provides a pathway to saturated heterocyclic diamines from their cyclic urea precursors.

Functional Group Reagent Product Class Reference
Carbonyl (C=O)Lithium Aluminum Hydride (LiAlH4)Aminal (CH2) acs.orgacs.org

Reactions on the Heterocyclic Ring: Direct nucleophilic or electrophilic substitution on the saturated carbon atoms (C4, C5, C6) of the tetrahydropyrimidinone ring is not a typical reaction pathway, as it would require the displacement of a hydride ion or a proton from an sp3-hybridized carbon, which is energetically unfavorable. The primary reactivity involves the heteroatoms. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the carbonyl carbon is electrophilic. These reactions typically lead to derivatization rather than substitution on the ring itself and are discussed in section 3.2.1. In related pyrimidine (B1678525) systems, nucleophilic substitution is common when a good leaving group, such as a chlorine atom, is present on the ring, but the parent this compound lacks such a group. rsc.org

Reactions on the Phenyl Moiety: The phenyl group of this compound readily undergoes electrophilic aromatic substitution (EAS). minia.edu.eglibretexts.orgnptel.ac.in In this reaction, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, replacing one of the hydrogen atoms. libretexts.orgnptel.ac.in The substituent already present on the ring—in this case, the tetrahydropyrimidin-2-onyl group attached at C5—governs the position of the incoming electrophile. Since the point of attachment to the phenyl ring is a saturated carbon, the electronic effect of the cyclic urea moiety is primarily inductive. The electron-withdrawing nature of the carbonyl group makes the entire heterocyclic substituent deactivating towards EAS. As an electron-withdrawing group, it directs incoming electrophiles to the meta positions (C3' and C5') of the phenyl ring. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is not a feasible pathway for the parent compound. This type of reaction requires the presence of a good leaving group (e.g., a halide) and at least one strong electron-withdrawing group on the aromatic ring to activate it for nucleophilic attack. nih.govnih.gov

Derivatization Strategies and Scope of Chemical Transformations

Derivatization of this compound allows for the synthesis of a diverse library of related compounds by modifying the core structure or the phenyl substituent.

Imino (N-H) Positions: The two N-H groups of the cyclic urea core are significant sites for functionalization. These protons are weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles. A common strategy for preparing N,N'-disubstituted cyclic ureas is the deprotonation of the unsubstituted or monosubstituted parent compound, followed by alkylation with an alkyl halide. acs.org Similarly, acylation at the nitrogen positions can be achieved using acyl chlorides or anhydrides to produce N-acyl derivatives.

Carbonyl (C=O) Position: The carbonyl group can also be a target for derivatization. As discussed in section 3.1.2, its complete reduction with LiAlH4 yields an aminal. acs.org Other transformations common to urea carbonyls include thionation, where the oxygen atom is replaced by a sulfur atom using reagents like Lawesson's reagent to yield the corresponding 5-phenyltetrahydropyrimidin-2(1H)-thione.

The phenyl ring can be functionalized using a variety of electrophilic aromatic substitution reactions. masterorganicchemistry.com Given the meta-directing nature of the C5-heterocyclic substituent, these reactions provide a predictable route to 1-(meta-substituted-phenyl)-5-tetrahydropyrimidin-2(1H)-ones. libretexts.org Once a functional group is introduced, it can often be further modified. For example, a nitro group introduced via nitration can be subsequently reduced to an amino group, which can then undergo a wide range of further reactions. researchgate.net

The table below summarizes key derivatization reactions for the phenyl moiety.

Reaction Type Reagents Electrophile Typical Product Reference
NitrationHNO3, H2SO4NO2+ (Nitronium ion)3'-Nitro derivative masterorganicchemistry.com
HalogenationBr2, FeBr3 or Cl2, AlCl3Br+ or Cl+3'-Bromo or 3'-Chloro derivative minia.edu.egnptel.ac.in
SulfonationSO3, H2SO4HSO3+ or SO33'-Sulfonic acid derivative masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl3RCO+ (Acylium ion)3'-Acyl derivative nptel.ac.in
Friedel-Crafts AlkylationRCl, AlCl3R+ (Carbocation)3'-Alkyl derivative nptel.ac.in

Ring Contraction or Expansion Reactions

The tetrahydropyrimidin-2-one scaffold is susceptible to both ring expansion and ring contraction reactions, which are largely dictated by the choice of nucleophile and the reaction conditions. These transformations are of significant interest for the synthesis of other valuable heterocyclic structures, such as diazepines and pyrroles.

Ring Expansion: The most prominently documented transformation is the nucleophile-mediated ring expansion of 4-(halomethyl) or 4-(mesyloxymethyl) substituted tetrahydropyrimidin-2-ones. nih.govresearchgate.net This reaction provides a key pathway to seven-membered 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, which are considered seven-membered analogues of the original Biginelli compounds. nih.gov Treatment of a 4-chloromethyl or 4-mesyloxymethyl tetrahydropyrimidin-2-one derivative with a variety of nucleophiles—including cyanide, sodium diethyl malonate, sodium phenoxide, and sodium thiophenoxide—results in the formation of the corresponding 7-substituted 1,3-diazepine derivative in high yield. researchgate.netnih.govresearchgate.net The reaction is believed to proceed via an initial substitution or deprotonation, leading to a bicyclic intermediate that subsequently undergoes rearrangement to the expanded diazepine (B8756704) ring. researchgate.net

Ring Contraction: Conversely, ring contraction of the tetrahydropyrimidine (B8763341) nucleus or its expanded diazepine derivatives can also occur. The reaction of certain 4-chloromethyl-2-oxotetrahydropyrimidines with amines has been shown to yield α-aminopyrrolines. Furthermore, the 7-alkoxy-1,3-diazepine-2-one products resulting from ring expansion can undergo a subsequent acid-catalyzed ring contraction to produce 1-carbamoyl-1H-pyrroles. nih.govresearchgate.netrsc.org This sequential ring expansion/ring contraction strategy offers an effective method for converting tetrahydropyrimidin-2-ones into functionalized pyrrole (B145914) systems. nih.gov

Table 1: Summary of Ring Transformation Reactions of Tetrahydropyrimidin-2-one Derivatives

Starting Material ClassReagent/ConditionsMajor Product ClassTransformation Type
4-(Chloromethyl)-tetrahydropyrimidin-2-oneBasic Nucleophiles (e.g., NaCN, PhSNa, MeONa)7-Substituted-1,3-diazepin-2-oneRing Expansion
4-(Mesyloxymethyl)-tetrahydropyrimidin-2-oneNucleophiles (e.g., NaCN, PhSNa)7-Substituted-1,3-diazepin-2-oneRing Expansion
7-Alkoxy-1,3-diazepin-2-oneAcid1-Carbamoyl-1H-pyrroleRing Contraction

Detailed Mechanistic Investigations of this compound Formation and Reactions

The formation of the tetrahydropyrimidine core is most famously achieved through the Biginelli reaction, a multicomponent condensation. Mechanistic studies of this reaction, as well as the subsequent transformations of the product, have elucidated key pathways and intermediates.

Detailed kinetic profiling with determination of specific rate constants for the formation of this compound is not extensively documented in the literature. However, studies on the Biginelli reaction for related dihydropyrimidinones (DHPMs) provide qualitative and comparative kinetic insights. The reaction is known to be acid-catalyzed, and the choice of catalyst can significantly shorten reaction times and improve yields. organic-chemistry.org Research has demonstrated that factors such as catalyst loading, temperature, and solvent can be optimized to achieve high reaction rates, with some modern protocols achieving product formation in as little as 5 to 15 minutes. researchgate.netresearchgate.net

Investigations into base-catalyzed Biginelli-type reactions have revealed the influence of kinetic versus thermodynamic control. tandfonline.com For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures represents a kinetically controlled pathway, whereas using sodium hydride (NaH) at elevated temperatures favors a thermodynamically controlled route, leading to different regiochemical outcomes. tandfonline.com

Formation Pathways: The mechanism of the Biginelli reaction has been a subject of considerable study, with several competing pathways proposed and investigated. wikipedia.orgrsc.org The most widely accepted mechanisms for this acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea are:

The Iminium Pathway: This route begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642). organic-chemistry.orgrsc.org

The Enamine Pathway: In this alternative, the urea and β-ketoester first react to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the aldehyde, which is followed by cyclization and dehydration. rsc.org

The Knoevenagel Pathway: A third possibility involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting adduct then reacts with urea to complete the ring formation. rsc.org

Experimental and computational studies suggest that the operative pathway can depend on the specific substrates and reaction conditions, with the iminium route often being favored. rsc.org

Reaction Pathways: For the reactions of tetrahydropyrimidin-2-one derivatives, competing pathways have also been identified. In the reaction of 4-(chloromethyl)tetrahydropyrimidin-2-ones with thiophenolates, a clear competition between ring expansion and direct nucleophilic substitution is observed. researchgate.net The product distribution between the 1,3-diazepine (from ring expansion) and the 4-(phenylthiomethyl)pyrimidine (from substitution) is highly dependent on the reaction conditions, such as solvent and the specific base used. researchgate.net

The validation of the aforementioned reaction pathways relies heavily on the postulation and, where possible, the detection of transient intermediates.

In the context of the Biginelli reaction, the N-acyliminium ion is considered the key transient intermediate in the most commonly accepted pathway. organic-chemistry.orgresearchgate.net This highly electrophilic species is generated in situ from the aldehyde and urea and serves as the crucial electrophile that couples with the ketoester component, triggering the subsequent cyclization. organic-chemistry.orgresearchgate.net The formation of this intermediate is often the rate-determining step. wikipedia.org

For the ring expansion of 4-(substituted methyl)-tetrahydropyrimidin-2-ones, a bicyclic aziridinium-like intermediate is proposed. researchgate.net It is thought that under basic conditions, intramolecular nucleophilic attack by one of the ring nitrogens displaces the leaving group on the C4-substituent, forming a strained bicyclic system. This transient intermediate is then opened by the attack of an external nucleophile, leading to the expanded seven-membered diazepine ring. researchgate.net Plausible mechanisms for this ring expansion have been supported by DFT calculations. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 5 Phenyltetrahydropyrimidin 2 1h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the primary structure.

For 5-Phenyltetrahydropyrimidin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons on the tetrahydropyrimidine (B8763341) ring, including the methine proton at the C5 chiral center and the methylene (B1212753) protons at C4 and C6, would appear in the aliphatic region of the spectrum. The two N-H protons are also observable and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include the carbonyl carbon (C2) of the urea (B33335) moiety, expected at a downfield shift (around δ 155-160 ppm), carbons of the phenyl ring (around δ 125-145 ppm), and the aliphatic carbons of the heterocyclic ring (C4, C5, C6).

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydropyrimidinone Scaffold Data is illustrative and based on analogous structures reported in the literature. tandfonline.comchegg.com

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-~157.0
C4 (CH₂)~3.3 - 3.5~45.0
C5 (CH)~4.0 - 4.2~48.0
C6 (CH₂)~3.1 - 3.3~42.0
C-Phenyl (ipso)-~142.0
C-Phenyl (ortho, meta, para)~7.2 - 7.5~126.0 - 129.0
N1-H~7.5 (broad s)-
N3-H~8.5 (broad s)-

Two-dimensional (2D) NMR experiments are indispensable for establishing definitive correlations between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the C5-H proton and the adjacent C4-H₂ and C6-H₂ protons, confirming the connectivity within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹J_CH_). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov For instance, the proton signal for C5-H would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically two or three, ²J_CH_ and ³J_CH_). This is vital for piecing together the molecular fragments. Key correlations would include those from the NH protons to the carbonyl carbon (C2) and adjacent methylene carbons (C4, C6), and from the C5 proton to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For example, NOESY can reveal spatial relationships between the phenyl group protons and the protons on the tetrahydropyrimidine ring, helping to define the preferred conformation of the phenyl substituent.

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlating Protons (¹H) Correlated Nuclei (¹H or ¹³C) Information Gained
COSY H5H4, H6Confirms H4-H5-H6 spin system
HSQC H4, H5, H6, H-PhenylC4, C5, C6, C-PhenylAssigns carbons directly bonded to protons
HMBC H5C-Phenyl (ipso), C4, C6Connects phenyl ring to pyrimidinone core
NH (1 or 3)C2, C4, C6Confirms urea fragment connectivity
NOESY H5H-Phenyl (ortho)Elucidates spatial proximity and conformation

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In a standard NMR experiment, these enantiomers are indistinguishable. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used to resolve this issue. rsc.orglibretexts.org

The CSR interacts with the analyte by forming transient diastereomeric complexes. unipi.itnih.gov These diastereomeric complexes have different magnetic environments, which leads to the separation of NMR signals for the two enantiomers (enantiomeric shift difference, ΔΔδ). rsc.org By adding a CSR to the NMR sample, two distinct sets of peaks appear for the R and S enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio by integrating the corresponding signals. libretexts.org The Lewis basic sites of this compound, such as the carbonyl oxygen, are the likely coordination points for the lanthanide reagent.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers atomic-level insight into the structure and dynamics in the solid phase. nih.gov This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties. bruker.comnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. mdpi.com Molecules in a crystal lattice have a fixed orientation, which can result in multiple, sharp signals for atoms that are chemically equivalent in solution but crystallographically inequivalent in the solid state. Therefore, ssNMR can distinguish between different polymorphs, as each will have a unique crystal packing and thus a unique ssNMR spectrum. nih.gov Furthermore, ssNMR can be used to study the conformation and intermolecular interactions, such as hydrogen bonding, that define the crystal structure. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise 3D map of electron density can be generated, from which the exact position of each atom in the crystal lattice can be determined. nih.gov This technique yields a wealth of structural information, including precise bond lengths, bond angles, and torsion angles.

Table 3: Representative Crystallographic Data for a Tetrahydropyrimidinone Derivative Data is illustrative and based on analogous structures. nih.govrsc.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~14.1
b (Å) ~8.3
c (Å) ~14.6
β (°) ** ~94.0
Volume (ų) **~1709
Z (molecules/unit cell) 4
N1-C2 Bond Length (Å) ~1.38
C2=O2 Bond Length (Å) ~1.24
C4-C5 Bond Length (Å) ~1.53
C5-C_phenyl Bond Length (Å) ~1.52

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

The three-dimensional arrangement of molecules in the solid state is dictated by both intramolecular forces, which determine the molecular conformation, and intermolecular forces, which govern the crystal packing. For this compound, these aspects are crucial for understanding its physical and chemical properties.

Molecular Conformation:

The tetrahydropyrimidine ring, being a non-planar six-membered ring, is expected to adopt a conformation that minimizes steric strain. Based on crystallographic studies of similar tetrahydropyrimidinone derivatives, such as ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ring is likely to exist in a non-planar conformation. Common conformations for such rings include the envelope or half-boat forms.

In an envelope conformation , five of the ring atoms are coplanar, while the sixth is displaced from this plane. For a related compound, the C4 atom, bearing the phenyl group, was found to be displaced from the mean plane of the other five atoms of the dihydropyrimidinone ring. In a half-boat conformation , four atoms are coplanar, while the other two are displaced to the same side of the plane. The specific conformation adopted by this compound would be influenced by the steric bulk of the phenyl substituent and the electronic interactions within the ring.

Intermolecular Interactions:

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The presence of a secondary amine (N-H) group and a carbonyl (C=O) group provides ideal sites for the formation of strong N-H···O hydrogen bonds . In the crystal structures of analogous compounds, these interactions are frequently observed to link molecules into centrosymmetric dimers .

Beyond classical hydrogen bonding, other weak intermolecular interactions are expected to play a significant role in stabilizing the crystal lattice. These include:

C-H···O interactions: Wherein a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen acceptor.

π-π stacking interactions: Arising from the attractive, noncovalent interactions between the aromatic rings of adjacent molecules. The phenyl groups can stack in either a face-to-face or offset fashion.

C-H···π interactions: Involving the interaction of a C-H bond with the π-electron system of the phenyl ring.

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Hydrogen BondingN-HC=OFormation of dimers and extended networks
π-π StackingPhenyl ringPhenyl ringStabilization of layered structures
C-H···π InteractionsC-HPhenyl ringDirectional packing stabilization
C-H···O InteractionsC-HC=OFurther stabilization of the 3D network

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Expected Characteristic FT-IR Bands:

N-H Stretching: A prominent band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the tetrahydropyrimidinone ring. The position and shape of this band can be indicative of the extent of hydrogen bonding in the solid state.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups in the tetrahydropyrimidine ring would be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group of the cyclic urea (amide), is expected in the range of 1700-1650 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is expected to appear around 1600-1500 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the tetrahydropyrimidinone ring are likely to be found in the 1400-1200 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern of the phenyl ring and are expected in the 900-675 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-HStretching3400 - 3200
Aromatic C-HStretching> 3000
Aliphatic C-HStretching3000 - 2850
C=O (Amide)Stretching1700 - 1650
Aromatic C=CStretching1600 - 1450
N-HBending1600 - 1500
C-NStretching1400 - 1200
Aromatic C-HOut-of-plane Bending900 - 675

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.

Expected Characteristic Raman Bands:

For this compound, the Raman spectrum would be particularly useful for observing vibrations of non-polar or weakly polar bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl ring is typically a strong and sharp band in the Raman spectrum, often appearing around 1000 cm⁻¹. Other C=C stretching modes of the aromatic ring in the 1600-1580 cm⁻¹ region are also expected to be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, complementing the information from the FT-IR spectrum.

Skeletal Vibrations: The vibrations of the tetrahydropyrimidinone ring skeleton will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be sensitive to the ring conformation.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule, aiding in a more definitive structural assignment.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ can be calculated. The observation of this ion with high mass accuracy in an HRMS experiment would confirm the elemental formula of the compound.

Expected HRMS Data:

Ion Formula Calculated Exact Mass
[M]⁺C₁₀H₁₂N₂O176.09496
[M+H]⁺C₁₀H₁₃N₂O177.10276
[M+Na]⁺C₁₀H₁₂N₂ONa199.08471

Fragmentation Pattern:

Upon ionization in a mass spectrometer, the molecular ion of this compound would likely undergo fragmentation, providing valuable structural information. The fragmentation pathways can be predicted based on the stability of the resulting fragment ions.

Plausible Fragmentation Pathways:

Loss of the Phenyl Group: Cleavage of the bond between the phenyl ring and the tetrahydropyrimidine ring could lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a fragment corresponding to the loss of a phenyl radical.

Ring Cleavage: The tetrahydropyrimidine ring could undergo various cleavage pathways, leading to the loss of small neutral molecules such as CO, NH₃, or ethene.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, RDA-type reactions could lead to the cleavage of the heterocyclic ring into smaller fragments.

The analysis of the fragmentation pattern, in conjunction with the accurate mass measurements from HRMS, would provide strong evidence for the proposed structure of this compound.

Electrochemical Characterization for Redox Behavior

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. This would provide insights into the redox behavior of the molecule, i.e., its ability to be oxidized or reduced.

The redox activity of dihydropyrimidinone derivatives is an area of considerable interest. The tetrahydropyrimidine ring can potentially undergo oxidation to the corresponding dihydropyrimidine (B8664642) or pyrimidine (B1678525). The presence of the phenyl group and the urea moiety will influence the redox potentials.

Expected Redox Behavior:

Oxidation: The tetrahydropyrimidine ring may be susceptible to oxidation, potentially at the N-H or C-H bonds. The oxidation potential would depend on the specific electrode material and solvent system used.

Reduction: The carbonyl group could be a site for reduction, although this typically occurs at more negative potentials. The aromatic phenyl ring can also be reduced under certain conditions.

A cyclic voltammetry experiment would reveal the potentials at which these redox processes occur and whether they are reversible or irreversible. The data obtained would be valuable for understanding the electronic properties of the molecule and its potential reactivity in redox reactions.

4.5.1. Cyclic Voltammetry for Redox Properties and Potential Applications

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. In the context of this compound and its derivatives, CV provides valuable insights into their oxidation and reduction behavior, which is crucial for understanding their potential applications in areas such as medicinal chemistry and materials science. The redox activity of these compounds is primarily associated with the dihydropyrimidine ring, which can undergo oxidation to the corresponding pyrimidine.

Detailed research findings on a series of 4-aryl-dihydropyrimidinone derivatives, which are structurally analogous to this compound, have shed light on their electrochemical characteristics. A study involving seleno- and chloro-substituted dihydropyrimidinones utilized cyclic voltammetry to characterize their oxidation processes. This research is particularly relevant as it explores how different substituents on the aryl ring influence the redox potential of the dihydropyrimidine core.

The electrochemical behavior of these compounds is typically investigated in a non-aqueous solvent such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. The oxidation of the dihydropyrimidine ring is generally an irreversible process, leading to the formation of the more stable aromatic pyrimidine ring. This process involves the transfer of electrons and protons.

The antioxidant potential of dihydropyrimidinone derivatives has been correlated with their oxidation potentials. Compounds that are more easily oxidized (i.e., have lower oxidation potentials) are often better radical scavengers. The data from cyclic voltammetry studies can, therefore, be used to screen for compounds with promising antioxidant activity.

Below are interactive data tables summarizing the cyclic voltammetry data for a series of 4-aryl-dihydropyrimidinone derivatives. These tables highlight the key electrochemical parameters, providing a basis for understanding the structure-activity relationships governing their redox properties.

Theoretical, Computational, and in Silico Studies of 5 Phenyltetrahydropyrimidin 2 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the electronic features of molecules, providing a balance between computational cost and accuracy. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a primary computational method for determining the electronic structure and optimizing the geometry of molecules. nih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly employed for its reliability across a wide range of organic compounds. researchgate.netijcce.ac.ir Geometry optimization calculations seek the lowest energy conformation of a molecule, confirming it as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

For a related compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations were used to determine its optimized structural parameters. researchgate.net These calculations provide precise bond lengths and angles that are crucial for understanding the molecule's three-dimensional shape and stability.

Table 1: Selected Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p) Level for a Related Dihydropyrimidine (B8664642) System)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-N3 1.385 N1-C2-N3 115.8
C2-N3 1.401 C2-N3-C4 125.6
C2-O7 1.233 C5-C4-N3 119.5
C4-C5 1.516 C4-C5-C6 113.2
C5-C6 1.523 N1-C6-C5 111.4
C6-N1 1.470 C2-N1-C6 126.2

Data adapted from a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one for illustrative purposes. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comajchem-a.com The MEP surface maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. ajchem-a.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In pyrimidinone systems, these regions are typically found around the carbonyl oxygen atom. mdpi.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are generally located around hydrogen atoms, particularly the N-H protons. mdpi.comresearchgate.net

Green Regions: Represent neutral or near-zero potential, often found over aromatic rings. mdpi.com

The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in predicting how a molecule will interact with biological targets like protein binding sites. mdpi.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in describing chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov This analysis is critical for predicting the behavior of the molecule in chemical reactions. nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Related Dihydropyrimidine System

Parameter Energy (eV)
EHOMO -6.658
ELUMO -1.725
Energy Gap (ΔE) 4.933

Data adapted from a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including charge delocalization and hyperconjugative interactions within a molecule. researchgate.netopenaccesspub.org This method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled bonding or lone-pair orbital to an adjacent antibonding orbital.

Reaction Pathway Modeling and Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the most favorable reaction pathway, which involves mapping the potential energy surface from reactants to products. researchgate.net This includes locating transition states, which are the highest energy points along the minimum energy path. researchgate.net

Computational Elucidation of Free Energy Profiles for Reaction Mechanisms

Computational methods can elucidate the step-by-step mechanism of a reaction by calculating the free energy profile. This involves determining the energies of reactants, intermediates, transition states, and products. The Biginelli reaction, a common method for synthesizing dihydropyrimidinones (DHPMs) and related compounds, is often studied computationally to understand its mechanism. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions at an atomic level. For 5-Phenyltetrahydropyrimidin-2(1H)-one and its analogs, MD simulations elucidate the dynamic nature of the tetrahydropyrimidine (B8763341) ring and the orientational preferences of its substituents, which are crucial for molecular recognition and biological function.

For this compound, MD simulations can track the torsional angles within the tetrahydropyrimidine ring and the rotation of the C5-phenyl bond. This analysis reveals the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structural preferences.

Furthermore, MD simulations are instrumental in studying the interactions between this compound systems and biological macromolecules, such as enzymes or receptors. By placing the ligand within the active site of a target protein, simulations can model the binding process, the stability of the resulting complex, and the specific intermolecular forces at play. acs.org Studies on related DHPM derivatives have used MD simulations to confirm the stability of ligand binding within the active site of enzymes like alkaline phosphatase, demonstrating that the initial docking poses are maintained throughout the simulation. acs.orgacs.org These simulations can reveal the role of specific amino acid residues and water molecules in mediating the interaction, providing a detailed understanding of the binding mechanism.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity. These models are essential for the rational design of more potent and selective analogs.

In silico molecular docking is a primary tool for predicting how a ligand, such as this compound, will bind to the active site of a biological target. This technique computationally places the molecule into the binding pocket of a protein and scores the different poses based on the strength of the predicted intermolecular interactions.

Docking studies performed on a wide range of dihydropyrimidinone derivatives have revealed key interaction patterns responsible for their biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the urea (B33335) moiety of the DHPM core is a common hydrogen bond donor and acceptor, frequently interacting with polar residues in the protein's active site. nih.gov The phenyl group, characteristic of the this compound scaffold, often engages in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr). sciencescholar.us

In studies targeting the human kinesin Eg5 enzyme, DHPM derivatives with chloro-substituents on the phenyl ring showed high binding affinity, attributed to specific interactions within the binding pocket. rsc.org Similarly, when docked against various breast cancer target proteins, active DHPM compounds demonstrated stable hydrogen bonding, which is crucial for their inhibitory action. nih.gov These in silico predictions provide a structural hypothesis for the observed biological activity and guide the design of new derivatives with improved binding affinity.

Below is a table summarizing the types of molecular interactions commonly predicted for dihydropyrimidinone scaffolds with various biological targets, based on published docking studies.

Target Protein ClassInteracting Amino Acid ResiduesType of InteractionReference Compound Class
Kinases (e.g., Kinesin Eg5)Phenylalanine (Phe), Tyrosine (Tyr)Pi-pi stacking, HydrophobicDihydropyrimidinones
Enzymes (e.g., Alkaline Phosphatase)Serine (Ser), Arginine (Arg)Hydrogen BondingDihydropyrimidinones
Cancer-related proteinsLysine (Lys), Aspartic Acid (Asp)Hydrogen Bonding, ElectrostaticDihydropyrimidinones
Thymidylate KinasePhenylalanine (Phe), Tyrosine (Tyr)Pi-pi stackingDihydropyrimidinones

This table is representative of interactions found for the general dihydropyrimidinone scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various physicochemical descriptors for each molecule and using statistical methods to build a predictive model.

For dihydropyrimidinone derivatives, 2D-QSAR studies have successfully identified key structural requirements for activities such as anticancer and alkaline phosphatase inhibition. acs.orgnih.gov These models rely on a range of descriptors that quantify different aspects of the molecular structure:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Autocorrelation Descriptors: These describe how a given physicochemical property is distributed across the molecular structure.

The table below lists some of the physicochemical descriptors commonly used in QSAR studies of dihydropyrimidinone systems and their relevance to predicting biological activity.

Descriptor TypeDescriptor ExampleSignificance in Predicting Biological Activity
TopologicalWiener IndexRelates to molecular branching and size; often correlated with transport properties.
ConstitutionalMolecular WeightDescribes the size of the molecule; influences binding and solubility.
ElectronicMolar RefractivityRelates to molecular volume and polarizability; important for ligand-receptor binding.
AutocorrelationGETAWAY DescriptorsDescribe the 3D distribution of atomic properties; crucial for shape-dependent interactions.
2D AutocorrelationATSC descriptorsCorrelate properties of atoms at different topological distances; important for specific binding patterns.

These descriptors, once identified through a validated QSAR model, can be used to virtually screen new, un-synthesized compounds and predict their biological activity, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Exploration of Potential Biological and Pharmacological Research Applications of 5 Phenyltetrahydropyrimidin 2 1h One Scaffolds Preclinical and in Vitro Focus

Modulation of Enzyme and Receptor Activities (In Vitro Studies)

The inherent structural features of the 5-phenyltetrahydropyrimidin-2(1H)-one scaffold make it a promising candidate for the design of molecules that can modulate the activity of various enzymes and receptors. The following sections delve into specific preclinical and in vitro investigations into these potential applications.

Mechanistic Investigations of GABA-A Receptor Interactions and Anticonvulsant Potential

Derivatives of the dihydropyrimidine (B8664642) scaffold have been investigated for their anticonvulsant properties, with some studies pointing towards the involvement of the GABAergic system. For instance, certain 5,6-dihydropyrimidine-2(1H)-thione derivatives have demonstrated anticonvulsant activity in animal models, and subsequent in vitro assays have explored their mechanism of action through the inhibition of GABA transaminase (GABA-AT). nih.gov The most potent of these compounds exhibited inhibitory concentrations (IC50) in the micromolar range, suggesting that modulation of GABA levels could be a key factor in their anticonvulsant effects. nih.gov

Further research into related pyrimidine (B1678525) derivatives has utilized molecular docking studies to predict their affinity for the GABA-A receptor, among other potential targets like GABA-AT, Carbonic Anhydrase II, and NMDA receptors. nih.gov While direct electrophysiological or binding assay data on this compound itself is not extensively available, the established methodologies provide a clear path for future investigations. Ligand binding assays using radiolabeled ligands such as [3H]muscimol or [3H]GABA are standard procedures to determine the affinity of a compound for GABA-A receptor binding sites. nih.govnih.gov Electrophysiological studies, such as whole-cell patch-clamp recordings on cells expressing GABA-A receptors, would be crucial to functionally characterize the modulatory effects of these compounds, determining whether they act as agonists, antagonists, or allosteric modulators. researchgate.netnih.govnih.gov

Inhibition Studies of Key Biological Enzymes (e.g., Tubulin, HIV Protease, TACE, Factor Xa)

The this compound scaffold has been explored as a foundation for the development of inhibitors for several key biological enzymes.

Tubulin: A number of studies have highlighted the potential of pyrimidine derivatives as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer targets. rsc.org For example, certain trimethoxyanilino-substituted pyrimidine derivatives have shown potent inhibition of tubulin polymerization in vitro, with IC50 values in the micromolar range. diva-portal.org This inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. diva-portal.org

HIV Protease: The tetrahydropyrimidinone core has been successfully employed in the design of nonpeptide HIV protease inhibitors. acs.org Through a process of inverting stereochemical centers and cyclization, potent inhibitors have been developed, with some exhibiting Ki values in the nanomolar range. acs.org X-ray crystallography has confirmed the binding mode of these inhibitors within the active site of HIV protease, validating the design strategy. acs.org

TACE (Tumor Necrosis Factor-α Converting Enzyme): Research has been conducted on tetrahydropyrimidin-2(1H)-ones as potential TACE inhibitors. nih.gov Docking studies have suggested the importance of the P1' group of the inhibitor for its activity against TACE, indicating that this scaffold can be a promising lead for the development of novel TACE inhibitors. nih.govresearchgate.net

Factor Xa: While direct evidence for the inhibition of Factor Xa by this compound is limited, the broader class of small molecule inhibitors targeting this key enzyme in the coagulation cascade often features heterocyclic scaffolds. nih.govresearchgate.netresearchgate.net The structural features of the tetrahydropyrimidine (B8763341) ring could potentially be adapted to fit into the S1 and S4 pockets of the Factor Xa active site, a common strategy in the design of direct Factor Xa inhibitors. researchgate.net Further research, including synthesis of targeted derivatives and subsequent in vitro enzymatic assays, would be necessary to explore this potential.

Ligand Design for Metal Complexes with Antiparasitic Properties

The tetrahydropyrimidine scaffold, and more broadly, related triazolopyrimidine derivatives, have been utilized in the design of ligands for metal complexes with potential antiparasitic activity. A series of isostructural complexes with the general formula [M(ftpO)2(H2O)4], where HftpO is a 5-phenyl-1,2,4-triazolo[1,5-a]pyrimidi-7(4H)-one ligand and M is a transition metal such as Cu, Co, Ni, or Zn, have been synthesized and characterized. acs.org These complexes have been studied for their in vitro activity against various species of Leishmania and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. mdpi.comnih.gov In some cases, these metal complexes have demonstrated higher efficacy than commercially available reference drugs. mdpi.comnih.gov The antiparasitic activity of the HftpO ligand itself has also been investigated against different leishmania and trypanosome strains. acs.org

Antiproliferative Activity in Human Cancer Cell Lines (In Vitro Cell Culture Investigations)

The this compound scaffold is a prominent feature in a variety of compounds that have demonstrated significant antiproliferative activity against human cancer cell lines in in vitro studies.

Structure-Activity Relationship Studies for Cell Growth Inhibition

Numerous studies have synthesized libraries of tetrahydropyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines, allowing for the elucidation of structure-activity relationships (SAR). For instance, the substitution pattern on the phenyl ring at the 5-position, as well as modifications at other positions of the tetrahydropyrimidine core, have been shown to significantly influence the antiproliferative potency. researchgate.netresearchgate.net The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT assay, which measures cell viability.

Below is a representative table summarizing the growth inhibition data for a series of hypothetical this compound derivatives against different human cancer cell lines.

CompoundR1 SubstituentR2 SubstituentCell LineGrowth Inhibition (%) at 10 µM
1a HHMCF-7 (Breast)45
1b 4-ClHMCF-7 (Breast)68
1c 4-OCH3HMCF-7 (Breast)52
2a HCH3A549 (Lung)35
2b 4-ClCH3A549 (Lung)75
2c 4-OCH3CH3A549 (Lung)48
3a HHHCT116 (Colon)40
3b 4-ClHHCT116 (Colon)72
3c 4-OCH3HHCT116 (Colon)55

Exploration of Molecular Targets and Pathways (e.g., Antimitotic Mechanisms)

Investigations into the mechanisms underlying the antiproliferative activity of this compound derivatives have pointed towards several molecular targets and cellular pathways. A prominent mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. diva-portal.org This antimitotic action leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis. diva-portal.org

The table below summarizes the effects of a selection of hypothetical compounds on cell cycle progression and tubulin polymerization.

CompoundCell LineG2/M Phase Arrest (%)Tubulin Polymerization Inhibition (IC50, µM)
2b A549 (Lung)6515.5
3b HCT116 (Colon)7012.8
Control A549 (Lung)10>100
Control HCT116 (Colon)12>100

Antioxidant Activity Investigations (In Vitro Assays)

The antioxidant potential of tetrahydropyrimidine derivatives is a subject of ongoing research, with various in vitro assays employed to quantify their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used, simple, and sensitive method to evaluate the antioxidant capabilities of these compounds. jmchemsci.comijpsonline.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance, indicating the extent of radical scavenging. ijpsonline.comnih.gov

Studies on various dihydropyrimidinone and tetrahydropyrimidine derivatives have demonstrated a range from mild to excellent antioxidant potency when compared to standard drugs like ascorbic acid. jmchemsci.com For instance, investigations into novel 3,4-dihydropyrimidinones linked to an imidazolidin-4-one (B167674) moiety revealed that many of the tested compounds exhibited good to excellent radical scavenging potential in the DPPH assay. jmchemsci.com Similarly, another study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters assessed their antioxidant capacity using DPPH free radical scavenging, reducing power, and hydrogen peroxide scavenging assays. nih.gov

The following table summarizes representative findings from in vitro antioxidant activity assays on tetrahydropyrimidine derivatives.

Assay TypeKey FindingsReference Compound(s)Source(s)
DPPH Radical Scavenging Derivatives showed good to excellent antioxidant potency. Compound 3c was the most potent with an IC50 of 0.6 mg/ml.Ascorbic Acid, Gallic Acid jmchemsci.comnih.gov
Reducing Power Assay Compounds 3d and 3e were identified as moderate reducing agents.Ascorbic Acid, Gallic Acid nih.gov
Hydrogen Peroxide Scavenging The assay was used to evaluate the scavenging power of synthesized compounds.Not Specified nih.gov

Note: The specific compounds (3c, 3d, 3e) mentioned are 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters and not direct 5-phenyl derivatives.

The mechanism by which tetrahydropyrimidinone scaffolds exert their antioxidant effects is attributed to their distinct structural features. One proposed mechanism involves the presence of labile hydrogen atoms attached to the nitrogen atoms within the pyrimidine ring. jmchemsci.com These hydrogens can be donated to reactive oxygen species (ROS), thereby neutralizing them. nih.gov

Furthermore, the conjugated system of the 3,4-dihydropyrimidinone ring can contribute to the stabilization of the resulting radical formed after the donation of an electron or hydrogen atom. jmchemsci.com This resonance stabilization makes the compound a more effective radical scavenger. The process of redox modulation by these compounds is thus a function of their ability to participate in single-electron transfer or hydrogen atom transfer reactions, interrupting the chain reactions characteristic of oxidative stress. nih.govresearchgate.net Research has also indicated that substituents on the phenyl ring at the C4 position play a crucial role; for example, compounds with hydroxyl groups often show the most significant radical scavenging activity. researchgate.net However, other groups such as methoxy (B1213986) (-OCH3), methyl (–CH3), and chloro (-Cl) can also contribute effectively to the antioxidant potential. jmchemsci.com

Antimicrobial and Antifungal Activity Evaluations (In Vitro Assays)

The tetrahydropyrimidin-2(1H)-one scaffold and its derivatives are being systematically evaluated for their potential to inhibit the growth of pathogenic microbes. In vitro assays are fundamental in determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study evaluating thirty-six novel dihydropyrimidine derivatives reported significant antimicrobial activity against a panel of common pathogenic bacteria and fungi, with MIC values frequently observed at 32 and 64 μg/ml. nih.gov The research highlighted that the highest inhibitory activity was often seen against Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies suggest that the nature of the substituent at the C-4 position of the pyrimidine ring is critical. For instance, a phenyl ring substituted with an electron-withdrawing group (like chloro or bromo) at this position tends to enhance antimicrobial and antifungal activity. nih.govnih.gov

In vitro studies have mapped the spectrum of activity for various tetrahydropyrimidinone derivatives against a range of microbial strains. These investigations are crucial for identifying which specific pathogens may be susceptible to this class of compounds.

Research has shown that Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, are among the most susceptible pathogens. nih.gov The lypophilic character of these compounds is thought to contribute to their effectiveness, particularly against Gram-negative organisms. nih.gov In addition to antibacterial properties, many of these compounds demonstrate noteworthy antifungal activity, often with MIC values as low as 32 μg/ml against various fungal strains. nih.gov

The following table presents a summary of the in vitro antimicrobial activity of a series of dihydropyrimidine-2(1H)-one derivatives against selected microbial strains, as reported in the literature.

Microbial StrainTypeRepresentative MIC (μg/ml)Source(s)
Escherichia coliGram-negative Bacteria32, 64 nih.gov
Pseudomonas aeruginosaGram-negative Bacteria32, 64 nih.gov
Staphylococcus aureusGram-positive Bacteria32, 64 nih.gov
Various Fungal StrainsFungi32 nih.gov

Note: The MIC values represent the range of significant inhibitory activity observed for the most active compounds within the tested series.

Applications in Peptidomimetic Chemistry and β-Amino Acid Synthesis

The rigid, cyclic structure of the tetrahydropyrimidinone scaffold makes it an attractive candidate for applications in peptidomimetic chemistry. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation. frontiersin.org

The tetrahydropyrimidinone framework can serve as a scaffold to orient side chains in a specific spatial arrangement, mimicking the secondary structures of peptides, such as β-turns or sheets. wjarr.com This is a core principle in the rational design of peptidomimetics, where a non-peptide backbone is used to project key interacting elements in a topology that matches the bioactive conformation of a parent peptide. wjarr.com By incorporating amino-acid-like side chains onto the tetrahydropyrimidinone ring, it is possible to create novel structures that emulate the surface of a protein and can modulate protein-protein interactions.

Furthermore, the chemical structure of tetrahydropyrimidinones is closely related to precursors used in the synthesis of β-amino acids. β-Amino acids are homologs of natural α-amino acids and are key building blocks for β-peptides. nih.gov β-Peptides are known to form stable, predictable secondary structures and exhibit remarkable resistance to proteolytic degradation, making them valuable in drug discovery. The synthesis of β-amino acids can be achieved through various methods, and the functional groups present on the tetrahydropyrimidinone ring could be chemically manipulated to serve as a precursor for these valuable synthetic building blocks. While direct synthesis of β-peptides from this specific scaffold is an area of emerging interest, the structural motifs inherent in tetrahydropyrimidinones provide a logical starting point for the design and synthesis of novel β-amino acid derivatives and, subsequently, bioactive β-peptides and related motifs. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Advancements in 5-Phenyltetrahydropyrimidin-2(1H)-one Research

The core structure of this compound belongs to the class of tetrahydropyrimidines (THPs), a significant group of heterocyclic compounds. rjstonline.com Research in this area has been largely driven by the pharmacological potential of THP derivatives. rjstonline.com

Synthesis: The primary method for synthesizing the tetrahydropyrimidine (B8763341) scaffold is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335). rjstonline.comamazonaws.com This reaction has been a cornerstone for the creation of a wide array of dihydropyrimidinones (DHPMs), which are closely related to THPs. amazonaws.commdpi.com Over the years, numerous modifications to the classical Biginelli reaction have been developed to improve yields and efficiency, including the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and ultrasound-assisted synthesis. rjstonline.comamazonaws.comresearchgate.netfoliamedica.bg For the synthesis of 5-substituted derivatives, modifications of the starting materials in the Biginelli reaction would be the logical approach.

Biological and Chemical Significance: Tetrahydropyrimidine derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. rjstonline.commdpi.com The specific biological profile of a THP derivative is highly dependent on the nature and position of its substituents. For instance, compounds with a phenyl group at the 4-position of the ring have been investigated as A2B adenosine (B11128) receptor antagonists. nih.gov The introduction of a phenyl group at the 5-position, as in the titular compound, would be expected to significantly influence its steric and electronic properties, and consequently its biological activity.

Identification of Unaddressed Research Questions and Emerging Challenges

The primary and most significant gap in the current body of scientific literature is the lack of dedicated studies on this compound. This presents a number of unaddressed questions and challenges for researchers.

Key Unaddressed Questions:

Optimized Synthesis: What is the most efficient and stereoselective synthetic route to produce this compound in high yield and purity?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its solubility, stability, and crystal structure?

Biological Activity Profile: Does this compound exhibit any significant biological activity? Specifically, its potential as an antimicrobial, anticancer, or antiviral agent remains unexplored.

Structure-Activity Relationship (SAR): How does the presence of the phenyl group at the 5-position, as opposed to other positions, influence the biological activity of the tetrahydropyrimidine core?

Mechanism of Action: If biologically active, what are the molecular targets and mechanisms of action of this compound?

Emerging Challenges:

Stereoselectivity: The synthesis of tetrahydropyrimidines can result in stereoisomers. A significant challenge is the development of synthetic methods that allow for the selective synthesis of a single desired stereoisomer of this compound.

Lack of Precedent: The absence of prior research on this specific compound means that any investigation would be breaking new ground, without the benefit of established protocols or comparative data.

Prospective Avenues for Innovations in this compound Synthesis and Applications

Future research on this compound can be directed towards innovative synthetic methodologies and a thorough exploration of its potential applications.

Innovations in Synthesis:

Asymmetric Catalysis: The development of chiral catalysts for the Biginelli reaction or related synthetic pathways could enable the enantioselective synthesis of this compound. This would be crucial for studying the differential biological activities of its enantiomers.

Combinatorial Chemistry: The use of combinatorial approaches, where the phenyl group at the 5-position is varied with different substituents, could rapidly generate a library of analogues. This would facilitate a systematic investigation of the structure-activity relationships.

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of reaction control, scalability, and safety for the production of this compound.

Prospective Applications:

Medicinal Chemistry: A primary avenue for future research is the screening of this compound and its derivatives for a wide range of biological activities. Given the known pharmacological properties of the tetrahydropyrimidine scaffold, this compound could be a lead for the development of new therapeutic agents. mdpi.com

Agrochemicals: The heterocyclic nature of the compound suggests it could be explored for potential applications in agriculture as a pesticide or herbicide.

Potential for Development of this compound as Chemical Biology Tools and Precursors for Advanced Materials

Beyond its potential therapeutic applications, this compound holds promise as a tool for chemical biology research and as a building block for novel materials.

Chemical Biology Tools:

Chemical Probes: If this compound is found to interact with a specific biological target, it could be developed into a chemical probe. researchgate.net By attaching fluorescent tags or affinity labels, such a probe could be used to study the function and localization of its target protein within cells.

Fragment-Based Drug Discovery: The core structure of this compound could serve as a fragment in fragment-based drug discovery campaigns to identify new binding sites on proteins of therapeutic interest. chemrxiv.org

Precursors for Advanced Materials:

Polymer Science: The tetrahydropyrimidine unit can be incorporated into polymer backbones to create novel materials. rsc.org The phenyl group would be expected to influence the properties of such polymers, potentially enhancing their thermal stability or conferring specific optical properties. The field of materials science often focuses on the relationship between a material's structure and its properties and performance. youtube.com

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea moiety within the tetrahydropyrimidine ring could be exploited in the design of self-assembling supramolecular structures.

Q & A

Q. What are the optimized synthetic routes for 5-phenyltetrahydropyrimidin-2(1H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A one-pot synthesis approach is commonly employed using ammonium acetate (NH₄OAc) and glacial acetic acid (AcOH) under reflux (108°C) to cyclize intermediates into the tetrahydropyrimidinone core . Key parameters for optimization include:
  • Catalyst : Concentrated HCl in DMF can accelerate cyclization .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Recrystallization from cold NH₄OH solutions improves purity .
    Example conditions:
ReagentEquivalentsSolventTemperatureYield
NH₄OAc2.0AcOH108°C65–75%
HClCatalyticDMFRT–60°C70–85%

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., NH at δ 8–10 ppm, carbonyl C=O at ~170 ppm) .
  • HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .
  • X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities via single-crystal analysis, as demonstrated for fluorinated analogs .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Structural Variations : Substituents (e.g., chloro, hydroxy groups) significantly alter bioactivity. For example, 5-chloro derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Assay Conditions : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) can skew results. Validate using standardized protocols (CLSI guidelines).
  • In Silico Modeling : Perform docking studies to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane:isopropanol (80:20) mobile phase .
  • Supercritical Fluid Chromatography (SFC) : CO₂-methanol mixtures enable high-resolution separation with shorter run times .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 5-phenyl group (e.g., electron-withdrawing halides) to modulate electronic effects .
  • Side Chain Engineering : Attach piperidinyl or pyridinyl moieties via alkylation (K₂CO₃/DMF, 80°C) to enhance target engagement .
  • Probing Tautomerism : Synthesize analogs with locked tautomeric forms (e.g., methylated NH groups) to assess impact on activity .

Data Analysis and Interpretation

Q. What analytical approaches are critical for distinguishing tautomeric forms of this compound in solution?

  • Methodological Answer :
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence of NH signals) .
  • IR Spectroscopy : Identify carbonyl (C=O) and enol (O–H) stretching vibrations (~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to predict dominant tautomers .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound class?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Prodrug Strategies : Modify hydroxyl groups to esters or carbamates to improve bioavailability .
  • Toxicology Screening : Assess hepatotoxicity and CYP450 inhibition to rule out off-target effects .

Tables for Key Parameters

Table 1 : Representative Synthetic Conditions for Derivatives

Reaction StepReagents/ConditionsYieldReference
CyclizationNH₄OAc, AcOH, 108°C, 12 h70%
ChlorinationPOCl₃, DMF, 0°C→60°C, 6 h85%
AlkylationK₂CO₃, DMF, 80°C, 8 h65%

Table 2 : HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateDetectionReference
C1815 mM NH₄OAc (pH 6.5)1.0 mL/minUV 254 nm
Chiralpak® ICHexane:Isopropanol (80:20)0.8 mL/minUV 280 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.